1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4NO2. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It’s known that this compound can participate in substitution and coupling reactions . In these reactions, the bromine atom is likely to be replaced by other groups or atoms, leading to the formation of new compounds.
Pharmacokinetics
Its physical properties such as boiling point (2638±400 °C) and density (1855±006 g/cm3) suggest that it could have significant bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene. For instance, the reaction conditions (such as temperature, pH, and the presence of other reactants) can affect its reactivity and the outcome of the reactions it participates in .
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve large-scale nitration reactions under controlled temperature and pressure conditions to maximize yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Bromo-2-fluoro-5-amino-4-(trifluoromethyl)benzene .
Scientific Research Applications
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene: Similar structure but different positioning of the nitro group.
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different substitution pattern.
1-Bromo-2-fluoro-3-nitro-4-(trifluoromethyl)benzene: Different positioning of the nitro group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRJNDEZMOHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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